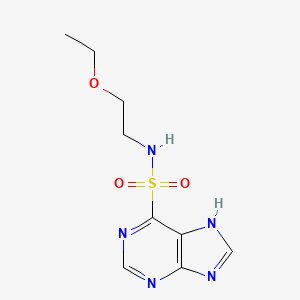
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- is a chemical compound with the molecular formula C5H5N5O2S. It belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound is characterized by the presence of a purine ring system substituted with a sulfonamide group and an ethoxyethyl chain.
Vorbereitungsmethoden
The synthesis of 1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- typically involves the reaction of purine derivatives with sulfonamide reagents under specific conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to introduce the sulfonamide group onto the purine ring. The ethoxyethyl chain can be introduced through alkylation reactions using appropriate alkyl halides. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Wirkmechanismus
The mechanism of action of 1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase. These interactions can disrupt essential biological processes, leading to the compound’s pharmacological effects. The ethoxyethyl chain may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy .
Vergleich Mit ähnlichen Verbindungen
1H-Purine-6-sulfonamide, N-(2-ethoxyethyl)- can be compared with other sulfonamide derivatives, such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Eigenschaften
CAS-Nummer |
82499-18-1 |
|---|---|
Molekularformel |
C9H13N5O3S |
Molekulargewicht |
271.30 g/mol |
IUPAC-Name |
N-(2-ethoxyethyl)-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C9H13N5O3S/c1-2-17-4-3-14-18(15,16)9-7-8(11-5-10-7)12-6-13-9/h5-6,14H,2-4H2,1H3,(H,10,11,12,13) |
InChI-Schlüssel |
UMMSDMIIDBQULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


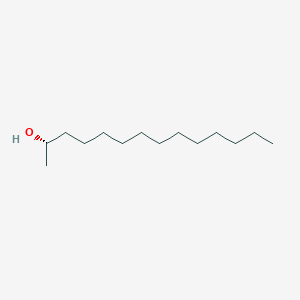
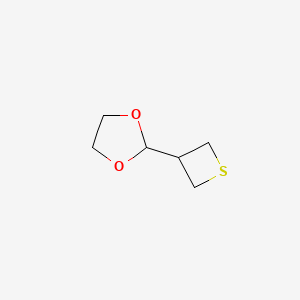
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)


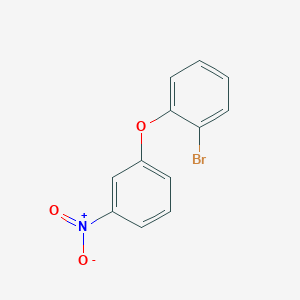
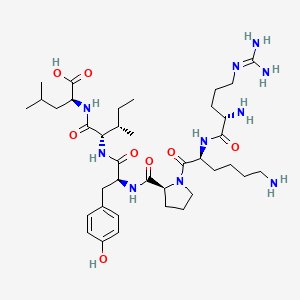
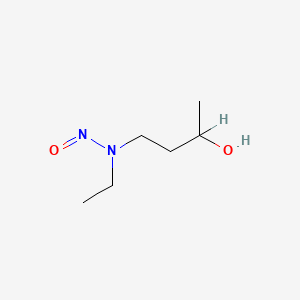
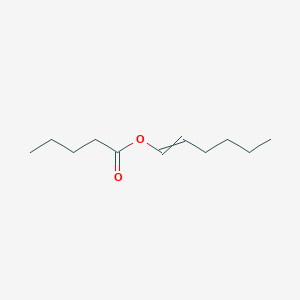
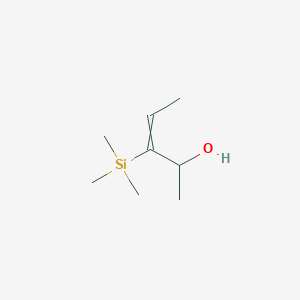
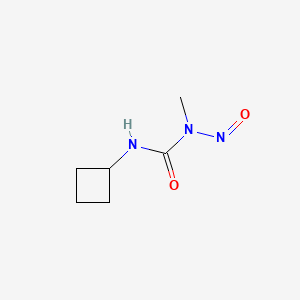
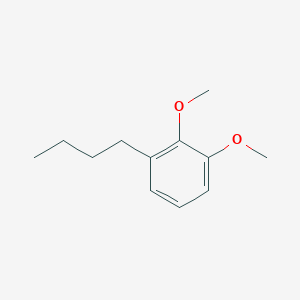
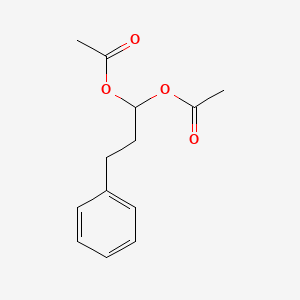
![Butyl {4-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14418097.png)
